Ácidos alfa-halocarBOXÍLICOS

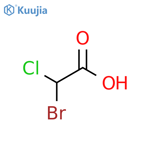

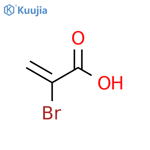

Alpha-halocarboxylic acids are a class of organic compounds containing both a carboxylic acid group (-COOH) and a halogen atom attached to the α-carbon (the carbon directly adjacent to the carboxyl group). These compounds play a significant role in various chemical processes due to their unique reactivity. They are commonly used as precursors for a wide range of organic syntheses, particularly in the pharmaceutical industry where they serve as intermediates in drug synthesis.

The halogen substituent can be chlorine, bromine, or iodine, each imparting different properties and reactivities. For example, chlorine-substituted alpha-halocarboxylic acids are more reactive towards nucleophiles than their brominated counterparts due to the lower electron-withdrawing effect of chlorine.

Additionally, these compounds have applications in polymer chemistry, where they can act as initiators or crosslinking agents. Their versatile nature makes them indispensable tools in organic synthesis and industrial processes.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

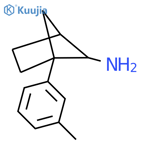

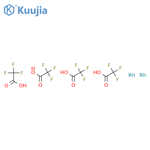

|

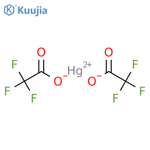

Rhodium(II) trifluoroacetate dimer | 31126-95-1 | C8H4F12O8Rh2 |

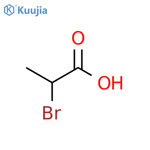

|

(S)-2-Bromopropionic Acid | 32644-15-8 | C3H5BrO2 |

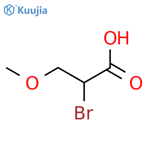

|

2-Bromo-3-methoxypropanoic acid | 65090-78-0 | C4H7BrO3 |

|

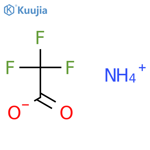

ammonium trifluoroacetate | 3336-58-1 | C2H4F3NO2 |

|

Mercuric trifluoroacetate | 13257-51-7 | C4F6HgO4 |

|

2-chloroprop-2-enoic acid | 598-79-8 | C3H3ClO2 |

|

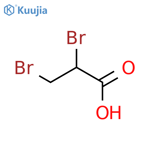

2,3-Dibromopropanoic Acid | 600-05-5 | C3H4Br2O2 |

|

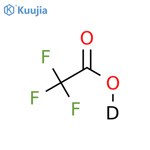

Trifluoroacetic Acid-d | 599-00-8 | C2HF3O2 |

|

Bromochloroacetic Acid | 5589-96-8 | C2H2BrClO2 |

|

2-Bromo-2-propenoic acid | 10443-65-9 | C3H3BrO2 |

Literatura relevante

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Wen-Liang Gong,Fang Zhong,Matthew. P. Aldred,Qiang Fu,Tao Chen,De-Kang Huang,Yan Shen,Xian-Feng Qiao,Dongge Ma,Ming-Qiang Zhu RSC Adv., 2012,2, 10821-10828

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Proveedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados